Ion-Pair Dissociation Enthalpy: Tetraphenylphosphonium vs. Tetraalkylammonium and Phosphazenium Cations
Tetraphenylphosphonium chloride exhibits a gas-phase dissociation enthalpy (ΔHD°) of 80.9 kcal mol⁻¹, which is 8.0 kcal mol⁻¹ lower (i.e., more weakly coordinating) than tetrabutylammonium chloride (88.9 kcal mol⁻¹) and only slightly higher than the benchmark bis(triphenylphosphine)iminium (PPN) chloride (78.0 kcal mol⁻¹) [1]. In dichloromethane, the ΔHD° for PPh₄Cl (7.5 kcal mol⁻¹) is lower than that of PPNCl (8.1 kcal mol⁻¹), indicating that PPh₄⁺ outperforms PPN as a WCC under solution-phase conditions [1].
| Evidence Dimension | Gas-phase chloride dissociation enthalpy (ΔHD°) |
|---|---|
| Target Compound Data | PPh₄Cl: 80.9 kcal mol⁻¹ |
| Comparator Or Baseline | Tetrabutylammonium chloride (TBA): 88.9 kcal mol⁻¹; PPNCl: 78.0 kcal mol⁻¹; P2Cl: 83.1 kcal mol⁻¹; P5Cl: 69.4 kcal mol⁻¹ |
| Quantified Difference | PPh₄Cl is 8.0 kcal mol⁻¹ less coordinating than TBA; 0.8 kcal mol⁻¹ more coordinating than PPN in gas phase, but 0.6 kcal mol⁻¹ less coordinating than PPN in DCM |
| Conditions | M06-2X/cc-pVDZ DFT calculations; solution-phase CPCM model for DCM |
Why This Matters
Lower dissociation enthalpy translates to a more weakly coordinating cation, which is critical for stabilizing highly reactive anions and maximizing catalytic turnover in SN2 reactions.
- [1] Dempsey, S. H., & Kass, S. R. (2022). Liberating the Anion: Evaluating Weakly Coordinating Cations. The Journal of Organic Chemistry, 87(22), 15466–15482. View Source
